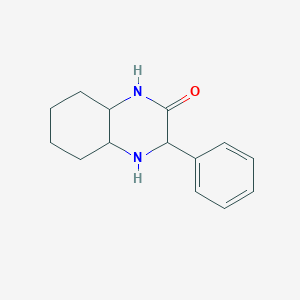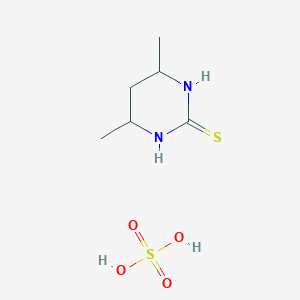
4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate is a heterocyclic compound with a unique structure that includes a thioxo group and a pyrimidinediylium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate typically involves the condensation of cyanothioacetamide with acetaldehyde and a suitable amine, such as 1-(prop-1-en-2-yl)-piperidine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate can be further processed to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate undergoes various chemical reactions, including:
Substitution: Alkylation reactions can introduce different alkyl groups into the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Alkyl halides under appropriate conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: Utilized in the development of new materials, including sensors and battery components.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate involves its interaction with specific molecular targets. For example, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction can disrupt the function of the protein, leading to potential antiviral effects. The compound’s unique structure allows it to engage in various molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate stands out due to its unique combination of a thioxo group and a pyrimidinediylium core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its potential in scientific research and industrial applications.
Properties
Molecular Formula |
C6H14N2O4S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
4,6-dimethyl-1,3-diazinane-2-thione;sulfuric acid |
InChI |
InChI=1S/C6H12N2S.H2O4S/c1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h4-5H,3H2,1-2H3,(H2,7,8,9);(H2,1,2,3,4) |
InChI Key |
UKTOGWWYFPJUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(=S)N1)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




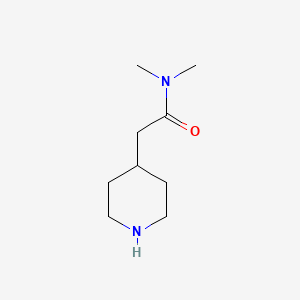
![4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid](/img/structure/B12349128.png)
![1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12349131.png)
![1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride](/img/structure/B12349136.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12349141.png)

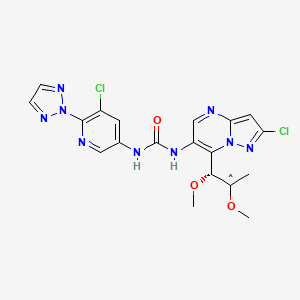
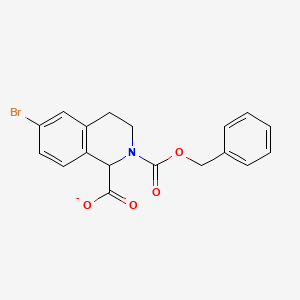
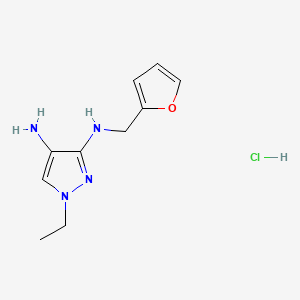
![N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349173.png)

